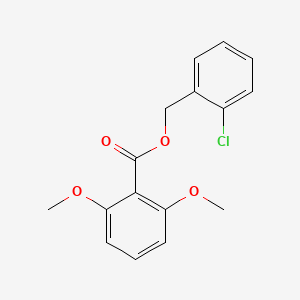![molecular formula C11H12N2O4S2 B6141552 ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)
ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate is a synthetic organic compound that falls under the benzothiazole family. Benzothiazole derivatives are notable for their biological activities and applications in various scientific fields, including chemistry and medicine. The distinct chemical structure of this compound makes it a subject of interest for numerous studies and research.
Métodos De Preparación
The preparation of ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate typically involves multi-step synthesis routes. One common method starts with the synthesis of the core benzothiazole structure. The synthesis begins with 2-aminothiophenol, which undergoes cyclization with chloroacetic acid to form 2-chloromethylbenzothiazole. This intermediate is then treated with methylsulfonyl chloride to introduce the sulfonyl group. Finally, the ethyl carbamate group is introduced by reacting the sulfonated benzothiazole intermediate with ethyl chloroformate under basic conditions. Industrial production may involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate undergoes a variety of chemical reactions:
Oxidation: : The sulfonyl group is susceptible to oxidation reactions, commonly using reagents such as potassium permanganate.
Reduction: : Reduction of the benzothiazole ring can be achieved using hydrogenation methods.
Substitution: : The sulfonyl group can be a site for nucleophilic substitution, typically using nucleophiles like amines or alcohols.
Hydrolysis: : The ethyl carbamate group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of ethyl alcohol and the corresponding amine product.
Aplicaciones Científicas De Investigación
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate has broad applications across multiple scientific domains:
Biology: : This compound is used in biological assays to study enzyme interactions, particularly those involving sulfonamide groups.
Medicine: : Due to its structural similarity to biologically active molecules, it is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of various agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound's biological effects are mediated through its interaction with specific molecular targets. Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate may inhibit certain enzymes by mimicking the natural substrates, leading to competitive inhibition. The sulfonyl group is particularly crucial for binding to enzyme active sites, while the benzothiazole ring provides additional interactions that stabilize the enzyme-inhibitor complex.
Comparación Con Compuestos Similares
Ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate can be compared with other benzothiazole derivatives:
This compound: vs. 6-(methylsulfonyl)benzothiazole : The addition of the carbamate group in this compound enhances its potential for forming hydrogen bonds, increasing its bioactivity.
This compound: vs. 2-aminobenzothiazole : The sulfonyl group in the former adds an extra dimension of reactivity, making it more versatile in chemical synthesis.
This compound: vs. benzothiazole : The substitution pattern and functional groups in this compound confer unique properties not seen in the parent benzothiazole compound.
Propiedades
IUPAC Name |
ethyl N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S2/c1-3-17-11(14)13-10-12-8-5-4-7(19(2,15)16)6-9(8)18-10/h4-6H,3H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZRIGLAVJSZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl N-[4-(difluoromethylsulfanyl)phenyl]carbamate](/img/structure/B6141471.png)


![[5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B6141523.png)
![1-{[2-(2,4,6-trimethylcyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)

![4-{2-[3-Methyl-4-(methylethyl)phenoxy]acetylamino}benzamide](/img/structure/B6141539.png)
![2-Methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6141545.png)


![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B6141572.png)


![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)
